molecular formula C18H13FN4 B12728971 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- CAS No. 130187-57-4

1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl-

Cat. No.: B12728971
CAS No.: 130187-57-4
M. Wt: 304.3 g/mol
InChI Key: SJUULSIOLOKJLN-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material sciences. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- typically involves the reaction of substituted acetophenones with glyoxylic acid monohydrate and acetic acid under reflux conditions. The reaction mixture is then treated with ammonium hydroxide to adjust the pH . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a scalable and efficient route that could be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrazine hydrate, ferric chloride hexahydrate, activated carbon.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, which is crucial for cell division, thereby exhibiting antitumor activity . The compound also interacts with various kinases, affecting multiple signaling pathways involved in cell proliferation and survival .

Properties

CAS No.

130187-57-4

Molecular Formula

C18H13FN4

Molecular Weight

304.3 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-8-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H13FN4/c1-12-20-21-18-16(13-5-3-2-4-6-13)11-17(22-23(12)18)14-7-9-15(19)10-8-14/h2-11H,1H3

InChI Key

SJUULSIOLOKJLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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